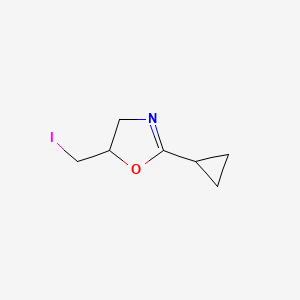

2-Cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole

Description

Properties

IUPAC Name |

2-cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10INO/c8-3-6-4-9-7(10-6)5-1-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSINEOMRQSQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NCC(O2)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with an iodomethyl ketone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce an oxazole with a hydroxyl or carbonyl group.

Scientific Research Applications

Biological Activities

Research has highlighted several promising biological activities associated with derivatives of oxazole compounds, including 2-cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole. These activities include:

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of oxazole derivatives. For example:

- A study demonstrated that oxazole derivatives exhibited significant antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/ml) |

|---|---|

| This compound | TBD |

| Ampicillin | 15 |

| Ciprofloxacin | 10 |

Antifungal Activity

The compound also shows potential antifungal properties. In comparative studies:

- It was effective against Candida albicans, indicating its potential for treating fungal infections .

Anticancer Potential

Research has indicated that oxazole derivatives can inhibit cancer cell proliferation. A derivative similar to this compound exhibited cytotoxic effects on various cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves the following steps:

- Formation of the Oxazole Ring : The initial step involves cyclization reactions to form the oxazole ring.

- Iodomethylation : The introduction of the iodomethyl group is achieved through electrophilic substitution reactions.

- Cyclopropyl Substitution : The cyclopropyl group is installed via nucleophilic substitution methods.

These synthetic routes are crucial for producing derivatives with enhanced biological activity.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of oxazole derivatives were synthesized and tested for their antimicrobial properties against clinical isolates of pathogenic bacteria. The results indicated that modifications to the oxazole ring significantly influenced antibacterial activity .

Case Study 2: Cancer Cell Line Testing

A derivative of this compound was tested against multiple cancer cell lines (e.g., MCF7 for breast cancer). The study concluded that specific substitutions on the oxazole ring could enhance cytotoxicity .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole and its analogs:

†Calculated based on molecular formula.

‡Direct literature on this compound is absent; inferred from analogs.

Key Comparisons:

a. Substituent Effects on Reactivity and Stability

b. Physicochemical Properties

- Molecular Weight : The target compound (267.07 g/mol) is lighter than Etoxazole (375.41 g/mol) due to the absence of bulky aryl groups. This may improve bioavailability in medicinal applications.

- Halogen Influence : Iodine’s polarizability and larger atomic radius compared to fluorine (in Etoxazole) could facilitate stronger halogen bonding, relevant in crystal engineering or drug design .

Research Findings and Limitations

- Synthesis Challenges: The cyclopropyl group’s strain may complicate synthesis compared to tert-butyl analogs. No published protocols for the target compound exist, unlike Etoxazole’s well-documented industrial synthesis .

- Toxicity and Safety: Etoxazole’s regulatory status (extended to 2023 in U.S. legislation ) underscores the importance of substituent choice in toxicity profiles.

Biological Activity

2-Cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole is a compound belonging to the oxazole family, characterized by its unique structure which includes a cyclopropyl group and an iodomethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is CHINO. The presence of the iodomethyl group enhances its electrophilic character, making it a versatile candidate for various chemical reactions, including nucleophilic substitutions and cyclization processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The iodomethyl group acts as an electrophile that can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects against various diseases .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of oxazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against several bacterial strains. For instance:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

| Reference Drug (Ampicillin) | 8 | E. coli |

| Reference Drug (Streptomycin) | 16 | S. aureus |

These results suggest that this compound has comparable activity to standard antibiotics .

Cytotoxicity

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example:

| Cell Line | IC (µM) |

|---|---|

| HepG2 (Liver Cancer) | 50 |

| MCF-7 (Breast Cancer) | 45 |

These findings indicate that this compound may possess anticancer properties through mechanisms that induce apoptosis or inhibit cell proliferation .

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of oxazole derivatives including this compound. The researchers reported that compounds with similar structures showed promising results in terms of both antimicrobial and anticancer activities .

Another investigation focused on the interaction of this compound with nitric oxide synthase (iNOS), revealing potential anti-inflammatory effects through modulation of nitric oxide production in LPS-stimulated macrophages .

Q & A

Q. What synthetic strategies are effective for preparing 2-cyclopropyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole?

The compound can be synthesized via cyclocondensation reactions or modifications of existing oxazole scaffolds. For example, the Vilsmeier–Haack reaction (used for dihydro-pyrazole carbaldehydes) can be adapted by substituting cyclopropyl and iodomethyl groups during the cyclization step. Solvent systems like DMF/POCl₃ are effective for such reactions, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) . Optimizing reaction temperatures (70–90°C) and stoichiometric ratios (1:1.2 for iodomethylating agents) improves yields.

Q. What purification techniques are recommended for isolating this compound?

Recrystallization (using ethanol/water or dichloromethane/hexane) or flash column chromatography (silica gel, gradient elution with non-polar to polar solvents) are standard. For iodine-containing derivatives, inert atmospheres (N₂/Ar) prevent degradation during purification. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

Use a combination of:

- ¹H/¹³C NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and oxazole ring carbons (δ 150–160 ppm). The iodomethyl group shows distinct splitting patterns in ¹H NMR .

- IR Spectroscopy : Stretching frequencies for C-I bonds (~500 cm⁻¹) and oxazole C=N (1650–1700 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from iodine .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral 4,5-dihydro-1,3-oxazole derivatives be addressed?

Asymmetric synthesis methods, such as chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids), can induce enantioselectivity during cyclopropane or oxazole ring formation. For example, (4S)-configured derivatives (see ) require chiral HPLC (Chiralpak® columns) or enzymatic resolution for isolation .

Q. What methodologies determine the pKa of this compound in non-aqueous solvents?

Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF is effective. Calibrate the pH meter with standard buffers, and plot mV vs. titrant volume to calculate half-neutralization potentials (HNPs). Compare HNPs to reference compounds (e.g., triazole derivatives in ) for accurate pKa estimation .

Q. How does the iodomethyl group influence reactivity in cross-coupling or substitution reactions?

The C-I bond undergoes Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) or nucleophilic substitution (e.g., with amines or thiols). Optimize conditions using polar aprotic solvents (DMF, DMSO), mild heating (60–80°C), and catalytic KI to prevent iodide loss. Monitor reactions via TLC or in situ IR .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Cross-validate findings using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation) and compare with literature databases (NIST Chemistry WebBook for oxazole derivatives). Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆), which should be explicitly documented .

Q. What are the stability and storage requirements for iodine-containing oxazoles?

Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition products (e.g., cyclopropane ring-opening) can be identified via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.